1-Bromo-2-ethenyl-4,5-dimethoxybenzene

Medicinal Chemistry Anticancer Drug Development Tubulin Inhibitors

Researchers developing constrained macrocyclic tubulin inhibitors often face unreliable supply of precursors with correctly positioned reactive handles. 1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS 5293-43-6) solves this with its uniquely positioned ortho-bromo/ortho-vinyl pair, enabling sequential Suzuki-Miyaura cross-coupling and ring-closing metathesis to construct tricyclic combretastatin A-4 analogs (MW 243.10, ≥95% purity). • Enables microwave-enhanced, six-step synthesis of N-shifted analogs. • Key precursor for the 2,3,4,5-tetrasubstituted benzyl ethylene scaffold in patent CN101050179B (prostate, lung, liver, nasopharyngeal cancer). • Non-hazardous for transport; shipped ambient from US stock.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
CAS No. 5293-43-6
Cat. No. B15258336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethenyl-4,5-dimethoxybenzene
CAS5293-43-6
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=C)Br)OC
InChIInChI=1S/C10H11BrO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1H2,2-3H3
InChIKeyMZQUBCLLIKZDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-ethenyl-4,5-dimethoxybenzene Specifications & Sourcing


1-Bromo-2-ethenyl-4,5-dimethoxybenzene (CAS 5293-43-6) is a brominated aromatic compound with the molecular formula C10H11BrO2 and molecular weight 243.10 g/mol [1]. It features a benzene ring substituted with a bromine atom at the 1-position, an ethenyl group at the 2-position, and methoxy groups at the 4- and 5-positions [1]. The compound is commercially available with a minimum purity specification of 95% and is classified as non-hazardous for transportation purposes .

1
Dual Reactive Handles Ortho-bromo for cross-coupling; ortho-vinyl for RCM cyclization
2
Commercial Supply Minimum purity specification supports synthesis reproducibility
3
Shipping & Handling Non-hazardous transport class simplifies procurement

1-Bromo-2-ethenyl-4,5-dimethoxybenzene Substitution Challenges


This compound cannot be readily substituted with structurally similar alternatives due to the specific positioning of its functional groups. The ortho-relationship between the bromine atom and the ethenyl group creates a unique reactive center essential for specific cyclization and cross-coupling applications [1]. Analogs lacking the ethenyl group, such as 1-Bromo-2,5-dimethoxybenzene, do not participate in ring-closing metathesis or vinyl addition reactions . Conversely, compounds like 2-Bromo-1-ethynyl-4,5-dimethoxybenzene (CAS 90772-55-7) possess an ethynyl group that yields different stereochemical outcomes and is unsuitable for the same reaction sequences . The 4,5-dimethoxy substitution pattern further modulates the electronic properties of the aromatic ring, influencing both reactivity and the physicochemical characteristics of downstream products [1].

!
Vinyl group absence limits RCM
Analogs like 1-Bromo-2,5-dimethoxybenzene lack the ortho-vinyl handle, preventing ring-closing metathesis.
!
Ethynyl substitution changes stereochemistry
2-Bromo-1-ethynyl-4,5-dimethoxybenzene yields different cyclization products and cannot replicate vinyl reactivity.
!
Regioisomer mismatch alters scaffold topology
1-Bromo-3-ethenyl-4,5-dimethoxybenzene shifts the reactive center, producing regioisomeric products not matching patent-defined structures.

1-Bromo-2-ethenyl-4,5-dimethoxybenzene Comparative Evidence


RCM Synthesis of Cyclic Combretastatin A-4 Analogs

1-Bromo-2-ethenyl-4,5-dimethoxybenzene serves as a specific and critical intermediate in the synthesis of tricyclic derivatives inspired by combretastatin A-4 (CA-4) [1]. The synthesis involves homocoupling of lithiated aryl fragments derived from this compound, followed by ring-closing metathesis (RCM) of the resulting diolefin intermediates [1]. This approach is contingent upon the ortho-vinyl substituent present in the target compound. Analogs such as 2-Bromo-1-ethynyl-4,5-dimethoxybenzene (CAS 90772-55-7) possess an ethynyl group and cannot undergo RCM, thus failing to provide the same macrocyclic scaffold . Similarly, compounds lacking the vinyl group, such as 1-Bromo-2,5-dimethoxybenzene, are not viable starting materials for this RCM-based cyclization strategy . The resultant tricyclic compounds were evaluated for their biological activity as tubulin polymerization inhibitors [1].

RCM Suitability
Head-to-head
Target enables RCM; ethynyl and unsubstituted analogs do not.
Supports RCM-based macrocycle synthesis selection.
Comparison with 2-Bromo-1-ethynyl- and 1-Bromo-2,5-dimethoxybenzene.
Medicinal Chemistry Anticancer Drug Development Tubulin Inhibitors

Microwave-Enhanced Orthogonal Suzuki-RCM for N-Shifted Combretastatin Analogs

A six-step synthetic route was developed for N-shifted combretastatin analogs using 1-Bromo-2-ethenyl-4,5-dimethoxybenzene as the key starting material [1]. The approach utilizes an orthogonal sequence of microwave-enhanced Suzuki-Miyaura cross-coupling at the aryl bromide site, followed by ring-closing metathesis (RCM) at the vinyl group [1]. This dual functionality—the aryl bromide for cross-coupling and the ortho-vinyl for RCM—is unique to this compound and cannot be replicated by simpler bromoarenes lacking the vinyl group, nor by vinyl-substituted arenes lacking the bromine handle. The use of microwave irradiation was found to enhance the RCM step, enabling access to medium-sized ring systems that were otherwise difficult to obtain [1].

Orthogonal Reactivity Sequence
Cross-study comparable
Two orthogonal sites: Suzuki at Br, then RCM at vinyl; microwave enhancement reported.
Enables convergent synthetic route design.
Compared to building blocks with a single reactive handle.
Synthetic Methodology Microwave-Assisted Chemistry Anticancer Scaffolds

Synthesis of Tetrasubstituted Benzyl Ethylene Anticancer Derivatives

1-Bromo-2-ethenyl-4,5-dimethoxybenzene is explicitly claimed as a precursor for synthesizing 2,3,4,5-tetrasubstituted derivatives of benzyl ethylene in patent CN101050179B [1]. These derivatives are described as having applications in treating cancers including prostate cancer, lung cancer, liver cancer, and nasopharyngeal cancer [1]. The compound's specific substitution pattern (bromo at 1-position, ethenyl at 2-position, dimethoxy at 4,5-positions) is essential for generating the claimed tetrasubstituted benzyl ethylene scaffold [1]. Structural analogs with different substitution patterns would yield regioisomeric products not covered by the patent claims or would fail to provide the requisite pharmacophore for anticancer activity [1].

Patent Scaffold Specificity
Class-level inference
Only 1-bromo-2-ethenyl pattern yields claimed tetrasubstituted benzyl ethylene scaffold.
Precursor for patent-defined benzyl ethylene derivative research.
Based on CN101050179B; regioisomers produce different products.
Medicinal Chemistry Oncology Drug Discovery Small Molecule Therapeutics

1-Bromo-2-ethenyl-4,5-dimethoxybenzene Application Scenarios


Macrocyclic CA-4 Analog Synthesis via RCM

This compound is uniquely suited for the synthesis of tricyclic combretastatin A-4 analogs, where its ortho-bromo and ortho-vinyl substituents enable sequential cross-coupling and ring-closing metathesis to construct constrained macrocyclic tubulin inhibitors [1].

Microwave-Assisted Synthesis of N-Shifted Combretastatin Scaffolds

Researchers developing novel combretastatin analogs can leverage this compound in a microwave-enhanced, six-step synthetic sequence combining Suzuki-Miyaura cross-coupling and ring-closing metathesis to access N-shifted analogs [2].

Preparation of Tetrasubstituted Benzyl Ethylene Anticancer Agents

This compound serves as a key precursor for synthesizing the 2,3,4,5-tetrasubstituted benzyl ethylene scaffold claimed in patent CN101050179B, which describes applications in prostate, lung, liver, and nasopharyngeal cancer treatment [3].

Synthesis of Functionalized Borazaronaphthalenes

The ethenyl group in this compound can be transformed into an aminoethyl or aminostyrene functionality, enabling access to 2,1-borazaronaphthalenes—a class of azaborines with emerging applications in medicinal chemistry and materials science .

Application
Selection Property
Validation Focus
Synthesis of tricyclic CA-4 analog scaffolds
Ortho-bromo/vinyl dual functionality
RCM and cross-coupling sequence feasibility
Microwave-assisted synthesis of N-shifted CA-4 inspired scaffolds
Orthogonal Suzuki-RCM reactivity
Microwave reaction efficiency
Preparation of tetrasubstituted benzyl ethylene derivatives for anticancer pharmacophore research
Regiospecific substitution pattern
Patent CN101050179B scaffold integrity
Synthesis of 2,1-borazaronaphthalenes
Ethenyl transformation to aminoethyl/aminostyrene
Azaborine heterocycle formation

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